
1,2-Dimethoxybenzene
Overview
Description
1,2-Dimethoxybenzene (veratrole) is an aromatic compound with two methoxy groups at the ortho positions of the benzene ring (CAS No. 91-16-7). It is derived from pyrocatechol and is widely used as a precursor in organic synthesis, particularly in Friedel-Crafts acylation/alkylation and heterocyclic compound formation . Its electron-rich aromatic ring facilitates electrophilic substitution reactions, making it valuable in agrochemical and pharmaceutical industries . Physically, it is slightly water-soluble but miscible in organic solvents, with a log Kow of 1.6, indicating moderate lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxybenzene can be synthesized through the methylation of catechol (pyrocatechol) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically proceeds under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous methylation of catechol using dimethyl sulfate in the presence of a suitable base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechol.
Electrophilic Substitution: It readily undergoes electrophilic substitution due to its electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Synthesis and Reactivity
1,2-Dimethoxybenzene is primarily synthesized through the methylation of pyrocatechol. Its electron-rich nature allows it to readily undergo electrophilic substitution reactions. Notable reactions include bromination to form 4-bromoveratrole and its use as a building block in the synthesis of various aromatic compounds such as Domipizone and pharmacophores for β2-adrenoreceptor agonists .
Scientific Research Applications
- Electrochemical Studies :
- Insect Attraction Studies :
- Flavoring Agent :
Toxicological Profile
The safety assessment of this compound indicates that it does not pose significant health risks under current usage levels. Key findings include:
- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic based on bacterial reverse mutation assays .
- Skin Sensitization : No significant skin sensitization effects were observed at tested concentrations .
- Environmental Impact : It has been classified as not persistent or bioaccumulative under environmental standards .
Case Study 1: Synthesis of Brominated Derivatives
A study demonstrated the bromination of this compound using N-bromosuccinimide (NBS) to yield 4-bromoveratrole. This reaction highlights its utility in synthesizing more complex aromatic compounds necessary for pharmaceutical applications.
Case Study 2: Flavoring Agent Evaluation
A comprehensive evaluation conducted by the Joint FAO/WHO Expert Committee on Food Additives assessed the safety of flavoring substances including this compound. The study concluded that its daily intake levels were below the threshold of toxicological concern, supporting its use in food products .
Mechanism of Action
The mechanism of action of 1,2-dimethoxybenzene involves its participation in organic reactions such as Friedel-Crafts acylation and alkylation. It undergoes substitution reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds . The electron-donating methoxy groups activate the aromatic ring towards electrophilic attack, facilitating these reactions .
Comparison with Similar Compounds
Structural Comparison with Related Methoxybenzenes
Crystallographic and Conformational Differences
- 1,2-Dimethoxybenzene : Methoxy groups adopt a trans configuration, twisted out of the benzene plane by –5.0° and 8.6°, as revealed by X-ray crystallography .
- 1,3-Dimethoxybenzene : Methoxy groups are meta-oriented, leading to a planar structure with distinct electronic effects.
- 1,4-Dimethoxybenzene : Para-substitution creates symmetry, resulting in a planar geometry and enhanced resonance stabilization .
NMR Shielding Tensors
13C CP MAS NMR data show distinct principal shielding tensors due to substituent positioning:
Compound | σ11 (ppm) | σ22 (ppm) | σ33 (ppm) |
---|---|---|---|
This compound | 34.2 | 112.5 | 163.8 |
1,4-Dimethoxybenzene | 28.9 | 105.3 | 158.7 |
1,3,5-Trimethoxybenzene | 25.4 | 98.6 | 152.1 |
Data from X-ray and NMR studies .
Reactivity and Chemical Properties
Electrophilic Substitution
- Fluorination : this compound exhibits low reactivity in ionic liquid-mediated fluorination (≤5% conversion), whereas 1,3-dimethoxybenzene achieves >80% conversion to 4-fluoro derivatives under similar conditions .
- Bromination : this compound undergoes regioselective bromination at the 4-position with N-bromosuccinimide (97% yield) .
Oxidation Potential
- SHE), higher than horseradish peroxidase (HRP) enzymes (~0.9 V), making it resistant to HRP-mediated oxidation .
Catalyst Interactions
FT-IR studies reveal that this compound adsorbs parallel to γ-alumina surfaces via the benzene ring, unlike 1,2-methylendioxybenzene, which interacts through oxygen atoms . This affects its reactivity in alkylation reactions.
Analytical Differentiation Techniques
Retention Indices in GC×GC-MS
Compound | Experimental RI | Literature RI |
---|---|---|
This compound | 1151 | 1151 |
1,4-Dimethoxybenzene | N/A | 1168 |
RI values aid in distinguishing isomers .
Mass Spectrometry
This compound exhibits a molecular ion peak at m/z 138.0676 (C8H10O2), confirmed via GC×GC-QTOFMS .
Industrial Uses
Biological Activity
1,2-Dimethoxybenzene, also known as veratrole, is an organic compound with the molecular formula . It features two methoxy groups attached to a benzene ring at the ortho positions. This compound has garnered attention for its diverse biological activities, including its potential applications in medicinal chemistry and its safety profile in various contexts.
1. Genotoxicity and Toxicological Profile
This compound has been subjected to various toxicological assessments to evaluate its safety for human health. A significant study assessed its genotoxic potential through the Ames test, which involved treating several strains of Salmonella typhimurium with the compound. The results indicated that this compound did not exhibit mutagenic activity at concentrations up to in both the presence and absence of metabolic activation (S9) .
Table 1: Summary of Genotoxicity Studies on this compound
Study Type | Result | Reference |
---|---|---|
Ames Test | No mutagenic activity observed | |
Clastogenicity Test | Not assessed directly; related compounds negative |
The compound also demonstrated a low risk for repeated dose toxicity and skin sensitization, indicating that it does not react significantly with skin proteins .
2. Antibacterial Activity
Recent research has highlighted the antibacterial properties of this compound. In a study evaluating various derivatives, it was found that compounds with methoxy groups displayed significant antibacterial activity against several bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as , suggesting potent activity against resistant strains of bacteria .
Table 2: Antibacterial Activity of this compound Derivatives
Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
---|---|---|---|
This compound | 32-64 | 64-128 | H. pylori |
Derivative A | 32 | 64 | E. coli |
Derivative B | 64 | 128 | S. aureus |
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of electron-donating groups on the phenyl ring enhances its potency by increasing lipophilicity and facilitating membrane penetration .
4. Applications in Food Industry
In addition to its medicinal properties, this compound is utilized as a flavoring agent in food products due to its pleasant aroma. Regulatory assessments have indicated that it poses no significant health risks when used within established limits .
5. Case Studies and Research Findings
Several case studies have explored the applications and effects of this compound in different fields:
- Food Flavoring : A study focused on the safety assessment of flavoring substances concluded that this compound is safe for use in food products when adhering to regulatory guidelines .
- Environmental Studies : Research involving ozonolysis of lignin models indicated that compounds like this compound undergo significant transformations in environmental conditions, impacting their ecological footprint .
Q & A
Basic Research Questions
Q. How does the ortho-substitution pattern of 1,2-dimethoxybenzene influence its reactivity compared to its isomers?
- Methodological Answer : The ortho-substitution of methoxy groups in this compound enhances its electron-donating capacity, making it more reactive toward electrophilic aromatic substitution (SEAr) compared to meta- and para-isomers. This reactivity can be quantified using conceptual density functional theory (DFT) to calculate Fukui indices or electrophilic Parr functions, which predict regioselectivity. Solvent polarity and catalysts (e.g., BF₃) further modulate reaction pathways .
Q. What analytical techniques are recommended for distinguishing this compound from its isomers in complex mixtures?
- Methodological Answer : Gas chromatography coupled with two-dimensional mass spectrometry (GC×GC-MS) and retention index (RI) matching is critical. For example, this compound (RI = 1151) is distinguished from 1,4-dimethoxybenzene (RI = 1168) using a polar/non-polar column configuration. High-resolution mass spectrometry (HRMS) with <5 ppm mass accuracy confirms the molecular formula (C₈H₁₀O₂) .
Q. What protocols are recommended for the bromination of this compound?
- Methodological Answer : Bromination at the 4,5-positions is achieved using Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions (0–5°C). Reaction monitoring via TLC or NMR ensures regioselectivity. Safety protocols (e.g., fume hood use, neutralization of excess Br₂ with NaHSO₃) are mandatory due to hazardous intermediates .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of SEAr reactions involving this compound and captodative olefins?
- Methodological Answer : DFT-based calculations (e.g., B3LYP/6-311+G(d,p)) map the reaction coordinate, identifying transition states and activation energies. Solvent effects are modeled using the polarizable continuum model (PCM). For example, reactions with 3-(p-nitrobenzoyloxy)-but-3-en-2-one show para-selectivity due to charge-transfer stabilization in polar solvents .
Q. What electrochemical strategies optimize the synthesis of trimerized products from this compound?
- Methodological Answer : Electro-oxidative trimerization is achieved using alternating current (AC) electrolysis with platinum electrodes in CH₃CN/CH₂Cl₂. Reductive workup (e.g., NaBH₄) isolates radical cation intermediates. Yields improve with BPh₃ as a Lewis acid (81% efficiency). In-situ FTIR monitors radical cation formation .
Q. How does this compound behave under ozonolysis, and what are the environmental implications?
- Methodological Answer : Ozonolysis in aqueous solutions generates hydroxylated intermediates (e.g., catechol derivatives), analyzed via LC-MS. Second-order rate constants (kO₃ ≈ 10³ M⁻¹s⁻¹) indicate rapid degradation. Ecotoxicity assays (e.g., Daphnia magna bioassays) assess byproduct impacts, guiding wastewater treatment protocols .
Q. What role does this compound play in insect-plant ecological interactions?
- Methodological Answer : As a nocturnal pollinator attractant (e.g., in Silene latifolia), its emission dynamics are studied using dynamic headspace sampling coupled with GC-MS. Behavioral assays (Y-tube olfactometers) quantify moth (Hadena bicruris) attraction. Field studies correlate emission rates with pollination efficiency .
Properties
IUPAC Name |
1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047065 | |
Record name | 1,2-Dimethoxybenzene | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid or liquid; mp = 22-23 deg C; [Merck Index] Colorless liquid; mp = 22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid | |
Record name | Veratrole | |
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Record name | 1,2-Dimethoxybenzene | |
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Record name | 1,2-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
206.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 1,2-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.082-1.086 | |
Record name | 1,2-Dimethoxybenzene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | Veratrole | |
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CAS No. |
91-16-7 | |
Record name | Veratrole | |
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Record name | 1,2-Dimethoxybenzene | |
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Record name | Benzene, 1,2-dimethoxy- | |
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Record name | 1,2-Dimethoxybenzene | |
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Record name | Veratrole | |
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Record name | VERATROLE | |
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Record name | 1,2-Dimethoxybenzene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
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Melting Point |
22.5 °C | |
Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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